2-bromo-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O/c1-20-15-9-5-3-7-12(15)14(19-20)10-18-16(21)11-6-2-4-8-13(11)17/h2,4,6,8H,3,5,7,9-10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAWQKWKHFNJJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-bromo-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide typically involves multiple stepsThe reaction conditions often involve the use of reagents such as N-bromosuccinimide (NBS) for bromination and various coupling agents for the formation of the benzamide bond . Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-bromo-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: The benzamide moiety can participate in coupling reactions, forming more complex structures.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-bromo-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The indazole moiety is known to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, resulting in the compound’s observed biological effects . Further research is needed to fully elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following compounds share structural or functional similarities with 2-bromo-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide:
Physicochemical Properties
While explicit data (e.g., solubility, logP) for the target compound is unavailable, inferences can be made:
- Molecular Weight : The bromine atom and tetrahydroindazole group increase molecular weight (~380–400 g/mol), likely reducing aqueous solubility compared to simpler benzamides.
- Polarity : The hydroxy-dimethylethyl group in enhances polarity, whereas the target compound’s bromine and methyl groups may favor lipophilicity.
Research Findings and Implications
- Pharmacological Potential: Tetrahydroindazolylbenzamides (e.g., ) show promise in antiviral research, suggesting the target compound could be optimized for similar applications.
- Synthetic Flexibility: The use of microwave irradiation and diverse solvents (DMSO, ethanol) highlights adaptable synthesis routes for structure-activity relationship (SAR) studies.
- Crystallography and Characterization : Tools like SHELX and WinGX are critical for structural confirmation of analogues, though their application to the target compound remains to be documented.
Biological Activity
2-bromo-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide (CAS No. 1448137-32-3) is a synthetic compound belonging to the indazole derivative class. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and virology. This article reviews its biological activity, mechanisms of action, and relevant research findings.
The compound features a bromine atom at the 2-position of the benzamide moiety and a tetrahydroindazole ring that contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 352.24 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound has been shown to inhibit various kinases and enzymes involved in cell signaling pathways, which are crucial for cell proliferation and survival.
- Receptor Binding : The indazole moiety is known for its affinity towards certain receptors, modulating their activity and leading to downstream biological effects.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Studies have reported that indazole derivatives can inhibit tumor growth in various cancer cell lines. For example, compounds with similar structures have shown IC50 values in the nanomolar range against specific cancer types.
| Activity | IC50 Value (nM) | Cell Line |
|---|---|---|
| FGFR1 Inhibition | < 4.1 | KG1 |
| ERK1/2 Inhibition | 9.3 - 25.8 | HT29 |
| IDO1 Inhibition | 5.3 | Various |
- Antiviral Properties : Preliminary studies suggest potential antiviral activity against certain viral infections, although detailed mechanisms remain under investigation.
Case Studies and Research Findings
Recent literature highlights several studies focusing on the biological activity of indazole derivatives, including:
- Antiproliferative Effects : A study investigated the antiproliferative effects of various indazole derivatives on cancer cell lines. The results indicated that modifications in the indazole structure significantly influenced their efficacy against cancer cells.
- Structure-Activity Relationship (SAR) : Research has elucidated SARs for related compounds, indicating that substituents at specific positions on the indazole ring can enhance or diminish biological activity. For instance, the presence of electron-withdrawing groups often increases potency against target enzymes.
- Pharmacological Evaluation : Clinical evaluations have demonstrated that compounds similar to this compound exhibit favorable pharmacokinetic profiles and tolerability in human subjects.
Q & A
Basic: What are the key structural features of this compound, and how do they influence its reactivity?
Answer:
The compound comprises a brominated benzamide moiety linked via a methylene group to a 1-methyl-4,5,6,7-tetrahydroindazole core. Key features include:
- Bromine at position 2 on the benzamide: Enhances electrophilic substitution reactivity and potential for cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Amide group : Participates in hydrogen bonding, influencing solubility and biological target interactions.
- Tetrahydroindazole core : Partial saturation increases conformational rigidity compared to fully aromatic indazoles, potentially affecting binding specificity .
Methodological validation involves NMR (proton assignments) and mass spectrometry (molecular weight confirmation), as demonstrated for structurally similar benzamides .
Advanced: How can computational methods predict binding affinity with target enzymes?
Answer:
- Molecular docking (e.g., AutoDock Vina) models interactions between the compound’s bromobenzamide group and enzyme active sites. The indazole moiety’s rigidity can be parameterized using conformational sampling .
- Molecular Dynamics (MD) simulations assess stability of ligand-protein complexes under physiological conditions (e.g., solvation, temperature).
- Validation : Compare computational predictions with experimental assays (e.g., surface plasmon resonance [SPR] for binding kinetics). PubChem-derived structural data (e.g., InChI keys) can standardize inputs .
Basic: What synthetic routes are available for preparing this compound?
Answer:
A common route involves:
Synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine via cyclization of substituted hydrazines with cyclic ketones .
Coupling with 2-bromobenzoyl chloride : React the amine with the acid chloride in dichloromethane, using triethylamine as a base to scavenge HCl .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization.
Yield optimization requires monitoring by TLC and HPLC to ensure >95% purity, as detailed for analogous urea derivatives .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Meta-analysis : Compare assay conditions (e.g., cell lines, IC50 protocols) across studies. For example, discrepancies in enzyme inhibition may arise from varying ATP concentrations .
- Structural analogs : Evaluate activity trends using SAR (structure-activity relationship) models. highlights how bromine positioning affects target selectivity.
- Reproducibility : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) and confirm compound purity via HPLC-UV/HRMS .
Basic: What spectroscopic techniques confirm the compound’s structure?
Answer:
- 1H/13C NMR : Assign peaks for the bromobenzamide (δ ~7.5–8.1 ppm for aromatic protons) and tetrahydroindazole (δ ~2.5–3.5 ppm for methyl/methylene groups) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹).
- Mass Spectrometry : ESI-MS or HRMS identifies the molecular ion ([M+H]+) and isotopic pattern (due to bromine) .
Advanced: How does stability under varying pH/temperature affect experimental design?
Answer:
- Stability profiling : Incubate the compound in buffers (pH 2–9) at 25°C and 37°C, analyzing degradation via HPLC at intervals (e.g., 0, 24, 48 hrs).
- Degradation products : Identify using LC-MS/MS ; bromine loss or indazole ring oxidation are common pathways .
- Storage : Recommend -20°C for long-term stability, as similar indazole derivatives show reduced decomposition at low temperatures .
Advanced: What challenges arise in crystallizing this compound for X-ray studies?
Answer:
- Solubility : Low solubility in polar solvents may necessitate mixed-solvent systems (e.g., DMSO/water) or vapor diffusion techniques.
- Crystal packing : The bulky tetrahydroindazole group can disrupt lattice formation. Screening with SHELXD (for phase problem solutions) and SHELXL (refinement) improves success rates .
- Data collection : High-resolution synchrotron radiation (e.g., λ = 0.9 Å) mitigates absorption effects from bromine .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
